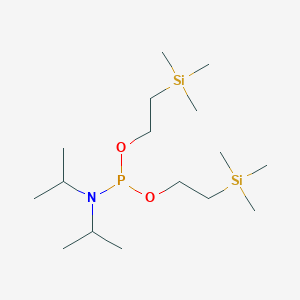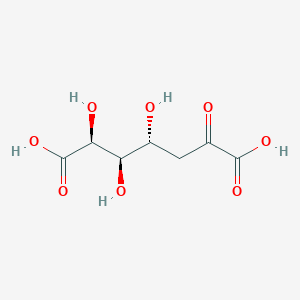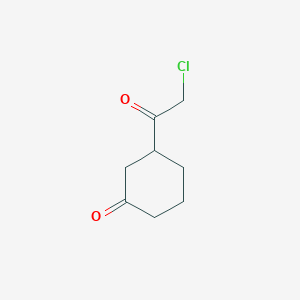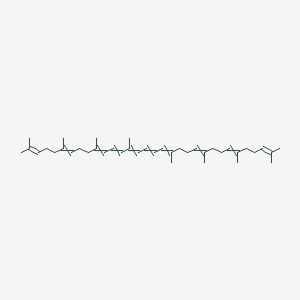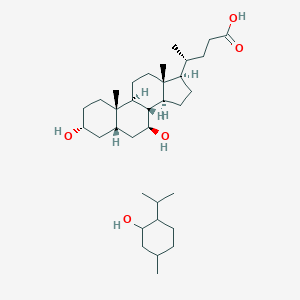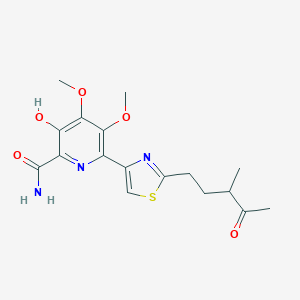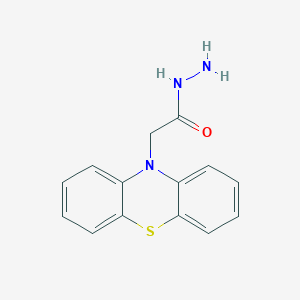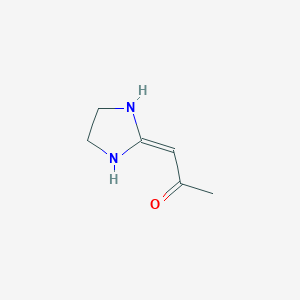
1-Imidazolidin-2-ylidenepropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMPP is a cyclic enamine that is formed by the reaction of propanone with imidazolidine.
Mecanismo De Acción
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
1-Imidazolidin-2-ylidenepropan-2-one has been shown to have various biochemical and physiological effects on the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Imidazolidin-2-ylidenepropan-2-one has several advantages and limitations for lab experiments. One of the advantages of 1-Imidazolidin-2-ylidenepropan-2-one is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Another advantage of 1-Imidazolidin-2-ylidenepropan-2-one is its versatility, which allows it to be used in various synthetic and catalytic reactions. However, one of the limitations of 1-Imidazolidin-2-ylidenepropan-2-one is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
1-Imidazolidin-2-ylidenepropan-2-one has several potential future directions in various fields. In organic synthesis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a chiral auxiliary to control the stereochemistry of various reactions. In catalysis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a ligand to enhance the selectivity and efficiency of various reactions. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one can be further studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent. Moreover, new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one can be synthesized and studied for their potential applications in various fields.
Métodos De Síntesis
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized by the reaction of propanone with imidazolidine in the presence of a base. The reaction results in the formation of a cyclic enamine, which can be purified and isolated using various methods such as column chromatography, recrystallization, and distillation. The purity and yield of 1-Imidazolidin-2-ylidenepropan-2-one can be optimized by controlling the reaction conditions such as temperature, time, and concentration of reactants.
Aplicaciones Científicas De Investigación
1-Imidazolidin-2-ylidenepropan-2-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. 1-Imidazolidin-2-ylidenepropan-2-one has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. 1-Imidazolidin-2-ylidenepropan-2-one has also been used as a ligand in catalytic reactions, where it can enhance the selectivity and efficiency of the reaction. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one has been studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent.
Propiedades
Número CAS |
119406-97-2 |
|---|---|
Nombre del producto |
1-Imidazolidin-2-ylidenepropan-2-one |
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
Clave InChI |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
SMILES canónico |
CC(=O)C=C1NCCN1 |
Sinónimos |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



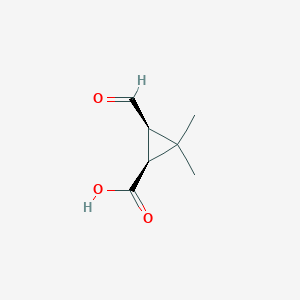
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
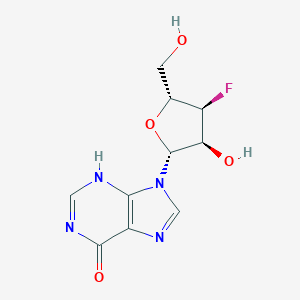
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
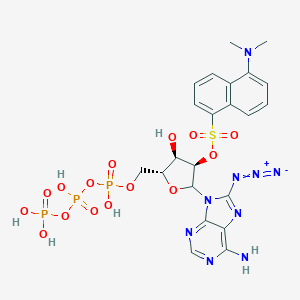
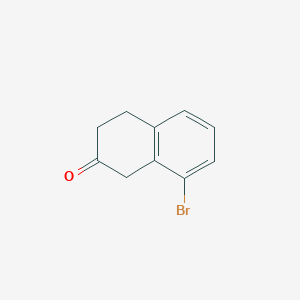
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)
